Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate

Description

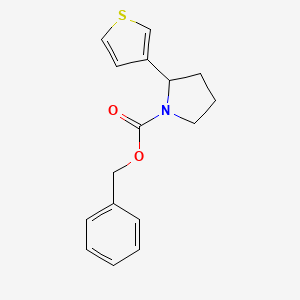

Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a thiophen-3-yl group and a benzyloxycarbonyl (Cbz) protecting group at the 1-position.

Properties

Molecular Formula |

C16H17NO2S |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

benzyl 2-thiophen-3-ylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H17NO2S/c18-16(19-11-13-5-2-1-3-6-13)17-9-4-7-15(17)14-8-10-20-12-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2 |

InChI Key |

XXTJKKLARNJLHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate typically involves the condensation of thiophene derivatives with pyrrolidine carboxylates. One common method includes the use of a Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl 2-(thiophen-3-yl)pyrrolidine-1-methanol.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

*Calculated properties based on structural analogs.

Structural and Electronic Differences

- Thiophene vs. Ethynyl-linked analogs (e.g., 4o) are often utilized in Sonogashira couplings, whereas thiophene derivatives may exhibit unique reactivity in electrophilic substitutions or coordination chemistry. Synthetic Yields: Ethynyl-substituted analogs (e.g., 4o) are synthesized in high yields (up to 97%) via column chromatography, suggesting efficient protocols for related compounds .

- Thiophen-3-yl vs. Thiophen-2-yl Isomerism: The positional isomerism between thiophen-3-yl and thiophen-2-yl (as in 1-benzyl-4-thiophen-2-yl-pyrrolidine-3-carboxylic acid) alters steric and electronic profiles.

Morpholine vs. Thiophene Functionalization :

- The morpholine-containing analog (C₁₉H₂₆N₂O₃ ) has a higher molar mass (330.42 g/mol) and improved solubility due to the morpholine’s oxygen and nitrogen atoms, which facilitate hydrogen bonding. This contrasts with the thiophene-based compound’s lower polarity, favoring membrane permeability in drug design .

Spectroscopic and Analytical Comparisons

- NMR and MS Characterization :

- While NMR data for the target compound are unavailable, analogs like Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate () and Benzyl 2-(mesitylethynyl)pyrrolidine-1-carboxylate () show distinct δ values for pyrrolidine protons (e.g., 1H NMR: δ 1.5–3.5 ppm for pyrrolidine ring protons) and carbonyl groups (δ ~155 ppm in 13C NMR) . Thiophene protons are expected to resonate at δ 6.5–7.5 ppm in 1H NMR.

- High-resolution mass spectrometry (HRMS) and IR spectroscopy are critical for confirming molecular ions and functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.